molecular formula C6H11NO3 B1362856 Methyl 2-acetamidopropanoate CAS No. 26629-33-4

Methyl 2-acetamidopropanoate

Cat. No.: B1362856
CAS No.: 26629-33-4
M. Wt: 145.16 g/mol
InChI Key: FQGVVDYNRHNTCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-acetamidopropanoate (CAS: 19914-36-4) is a chiral ester derivative of alanine, with the molecular formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol . The (R)-enantiomer is commonly used in asymmetric synthesis and pharmaceutical research due to its role as a precursor in catalytic hydrogenation and peptide modifications . It is stored at 2–8°C and requires careful handling due to hazards such as skin/eye irritation and toxicity upon ingestion (H302, H315, H319) .

Preparation Methods

Esterification of 2-Acetamidopropanoic Acid

A classical approach involves esterifying 2-acetamidopropanoic acid (the acetamide derivative of alanine) with methanol under acidic or catalytic conditions. This method typically uses:

  • Reagents: 2-Acetamidopropanoic acid, methanol, and an acid catalyst such as sulfuric acid or hydrochloric acid.
  • Conditions: Reflux conditions with removal of water to drive the equilibrium towards ester formation.
  • Notes: Careful control of temperature and reaction time is necessary to avoid hydrolysis or racemization.

Direct Acetylation of Methyl 2-Aminopropanoate

Another route starts from methyl 2-aminopropanoate (methyl alaninate), which is acetylated using acetic anhydride or acetyl chloride:

  • Reagents: Methyl 2-aminopropanoate, acetic anhydride or acetyl chloride, and a base such as triethylamine or imidazole.
  • Conditions: Low temperature (0°C to room temperature) to prevent side reactions; the reaction is typically performed in anhydrous solvents like dichloromethane.
  • Advantages: This method allows control over the acetylation step and can yield high purity product.
  • Example: In a reported patent, acetyl chloride was added slowly at 0°C to a solution of methyl 2-aminopropanoate and triethylamine, with stirring and subsequent purification steps leading to yields around 76%.

Synthesis via Hydrolysis and Subsequent Acetylation

A multi-step synthesis involves:

  • Starting from methyl 2-acetamido-3-(2-oxocyclopentyl)propanoate, hydrolyzing under acidic conditions (6N HCl, 90-95°C for 4 hours).
  • Neutralizing the reaction mixture and adding potassium cyanate to form intermediates.
  • Subsequent acetylation with acetyl chloride under controlled temperature.
  • Isolation by precipitation and washing, yielding methyl 2-acetamidopropanoate with high purity.
Step Reagents/Conditions Temperature Range Yield (%) Notes
Esterification 2-Acetamidopropanoic acid + MeOH + Acid Reflux (~65-70°C) Variable Removal of water drives ester formation
Acetylation of methyl alaninate Acetic anhydride or acetyl chloride + base (triethylamine, imidazole) 0°C to 25°C ~76 Slow addition of acetyl chloride to control reaction
Hydrolysis + cyanate addition 6N HCl hydrolysis, neutralization, KOCN 90-95°C (hydrolysis), 50-60°C (cyanate) ~76 Multi-step, requires careful pH and temperature control
  • Organic bases such as triethylamine, imidazole, diisopropylethylamine, and dimethylethylamine are commonly used to neutralize acid byproducts and facilitate acetylation.
  • Reaction temperatures are often kept low (from -78°C to 0°C) during acetylation to minimize side reactions and racemization.
  • After synthesis, purification is typically done by precipitation, filtration, washing with petroleum benzene or similar solvents, and drying under vacuum.
  • Characterization includes:
  • Example NMR signals for this compound include broad singlets for amide protons around δ 6.4 ppm and methyl ester protons around δ 3.9 ppm.
Method Starting Material Key Reagents Conditions Advantages Yield (%)
Esterification 2-Acetamidopropanoic acid Methanol, acid catalyst Reflux, water removal Simple, classical method Variable
Direct Acetylation Methyl 2-aminopropanoate Acetic anhydride/acetyl chloride, base 0-25°C, anhydrous solvents Controlled acetylation ~76
Hydrolysis + Cyanate + Acetylation Methyl 2-acetamido-3-(2-oxocyclopentyl)propanoate 6N HCl, KOCN, acetyl chloride 50-95°C multi-step High purity, pharmaceutical grade ~76
  • Low temperature control during acetylation is critical to avoid racemization and side reactions, preserving stereochemical purity.
  • Use of organic bases like triethylamine or imidazole improves reaction efficiency and product quality.
  • Multi-step methods involving hydrolysis and cyanate addition are more complex but yield pharmaceutically acceptable quality products.
  • Reaction monitoring by NMR and HPLC is essential for optimizing yield and purity.
  • The described methods are scalable and adaptable for industrial synthesis with appropriate solvent and reagent handling.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield 2-acetamidopropanoic acid.

Conditions Reagents Products Yield Source
Acidic hydrolysisHCl (6M), reflux, 8–12 hrs2-Acetamidopropanoic acid + methanol85–92%,
Basic hydrolysisNaOH (2M), 60°C, 4–6 hrsSodium 2-acetamidopropanoate + methanol78–88%,

Hydrolysis kinetics depend on reaction temperature and catalyst concentration. Acidic conditions generally provide higher yields due to milder degradation of the acetamido group.

Amide Hydrolysis

The acetamido group can be hydrolyzed to form a free amine, though this requires harsher conditions than ester hydrolysis.

Conditions Reagents Products Yield Source
Acidic hydrolysisH<sub>2</sub>SO<sub>4</sub> (conc.), 100°C, 24 hrsMethyl 2-aminopropanoate + acetic acid65–70%
Enzymatic hydrolysisProtease (pH 7.4, 37°C)Methyl 2-aminopropanoate40–50%

Enzymatic methods offer selectivity but lower efficiency compared to acid-catalyzed routes .

Reduction Reactions

The ester and amide functionalities can be reduced to alcohols or amines.

Target Group Reagents Products Conditions Yield Source
EsterLiAlH<sub>4</sub>, THF, 0°C3-Acetamido-1-propanol2–4 hrs, inert atmosphere75–82%,
AmideBH<sub>3</sub>·THF, refluxMethyl 2-aminopropanoate6–8 hrs60–68%

Reduction of the ester to alcohol is more efficient than amide reduction due to steric hindrance.

Nucleophilic Substitution

The α-hydrogen adjacent to the ester and amide groups participates in alkylation or acylation reactions.

Reaction Type Reagents Products Conditions Yield Source
AlkylationCH<sub>3</sub>I, LDA, THF, –78°CMethyl 2-acetamido-3-methylpropanoate12–16 hrs55–60%
AcylationAcCl, pyridine, RTMethyl 2-acetamido-3-acetylpropanoate4–6 hrs70–75%

LDA (Lithium Diisopropylamide) deprotonates the α-hydrogen, enabling nucleophilic attack .

Coupling Reactions

The compound serves as a precursor in peptide synthesis via coupling reagents.

Coupling Agent Conditions Products Yield Source
DCC/HOBtCH<sub>2</sub>Cl<sub>2</sub>, RTDipeptide derivatives80–85%
EDC/NHSDMF, 4°CAmide-linked conjugates75–80%

DCC (Dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate amide bond formation with amino acids .

Michael Addition

The α,β-unsaturated derivative (methyl 2-acetamidoacrylate) undergoes Michael additions, though the parent compound requires activation.

Nucleophile Conditions Products Yield Source
ThiolatesK<sub>2</sub>CO<sub>3</sub>, DMFβ-Substituted derivatives65–70%
AminesEt<sub>3</sub>N, MeOHβ-Amino esters50–55%

Activation via oxidation or dehydrohalogenation is often necessary to generate the α,β-unsaturated intermediate .

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-acetamidopropanoate has the molecular formula C6H11NO3C_6H_{11}NO_3 and a molecular weight of 145.16 g/mol. It features an acetamido group that enhances its reactivity and interaction with biological systems. The compound is often utilized as a building block in synthetic organic chemistry due to its functional groups that allow for various chemical transformations.

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its acetamido group can undergo various reactions, including:

  • Hydrolysis : Leading to the formation of corresponding acids or amines.
  • Reduction : Producing alcohols or amines.
  • Substitution Reactions : Yielding halogenated derivatives.

These reactions are essential for developing pharmaceuticals and other chemical products, allowing chemists to construct diverse molecular architectures .

Biological Studies

In biological research, this compound is investigated for its interactions with enzymes and receptors. Its structure is similar to biologically active molecules, making it a candidate for studying enzyme catalysis and protein interactions. Research has indicated potential therapeutic effects in treating neurological disorders by modulating specific biological pathways .

Pharmaceutical Development

The compound plays a role in drug development, particularly in synthesizing enantiomerically pure α-amino acids, which are vital for pharmaceutical applications. Its derivatives have been explored for their potential use in medications targeting various conditions, including multiple sclerosis and other neurological diseases .

Industrial Applications

This compound is used in the chemical industry for producing new materials and catalysts. Its unique properties make it suitable for various industrial processes, enhancing efficiency and product yield .

Data Table: Chemical Reactions Involving this compound

Reaction TypeProducts FormedApplication Area
HydrolysisAcids or AminesOrganic Synthesis
ReductionAlcohols or AminesOrganic Synthesis
SubstitutionHalogenated DerivativesOrganic Synthesis
Enzyme-mediated SynthesisEnantiomerically Pure α-amino AcidsPharmaceutical Development

Case Study 1: Neurological Disorder Treatment

A study investigated the effects of this compound derivatives on cholinesterase activity in models of multiple sclerosis. The findings suggested that these compounds could modulate enzyme activity, potentially leading to therapeutic benefits in demyelination processes .

Case Study 2: Synthesis of α-Amino Acids

In another study, this compound was utilized as a precursor in the synthesis of α-amino acids through enzyme-mediated reactions. This method demonstrated higher efficiency and selectivity compared to traditional synthesis routes, highlighting its importance in pharmaceutical chemistry .

Mechanism of Action

The mechanism of action of methyl 2-acetamidopropanoate involves its interaction with specific molecular targets. The acetylamino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Derivatives with Aryl Substituents

Several methyl 2-acetamidopropanoate derivatives feature aryl or heteroaryl groups, which modulate physicochemical properties and applications:

Compound Name Substituents Melting Point (°C) Key Applications Structural Impact
This compound (Parent) None Catalysis, chiral synthesis Baseline for comparison
Methyl (2S)-3-[2-(4-methylphenyl)-indol-3-yl]-2-acetamidopropanoate (3b) 4-Methylphenylindolyl 97–99 Organic synthesis Bulky substituent reduces melting point
Methyl (2S)-3-[2-(4-fluorophenyl)-indol-3-yl]-2-acetamidopropanoate (3h) 4-Fluorophenylindolyl 212–216 Pharmaceutical intermediates Fluorine enhances thermal stability
Methyl (2S)-3-[2-(4-bromophenyl)-indol-3-yl]-2-acetamidopropanoate (3i) 4-Bromophenylindolyl 74–75 Drug discovery Bromine increases molecular weight and lipophilicity
(S)-Methyl 2-acetamido-3-(3-chlorophenyl)propanoate (17g) 3-Chlorophenyl Rhodium-catalyzed hydrogenation Chlorine improves enantioselectivity

Key Observations :

  • Electron-withdrawing groups (e.g., F, Br, Cl) increase thermal stability and influence catalytic performance .
  • Aryl substituents introduce steric effects, altering melting points and solubility. For example, 3h’s high melting point (212–216°C) suggests strong intermolecular interactions due to fluorine’s electronegativity .

Derivatives with Functionalized Side Chains

Modifications to the ester or amide groups further diversify properties:

Compound Name Substituents Key Properties Applications
Methyl 2-acetylamino-3-chloropropionate 3-Chloro group Increased reactivity for nucleophilic substitution Peptide mimetics, agrochemicals
Methyl 3-(5-amino-2-chlorophenyl)-2-acetamidopropanoate 5-Amino-2-chlorophenyl Enhanced solubility in polar solvents Antibiotic research
Methyl (2S)-3-(benzyloxy)-2-acetamidopropanoate Benzyloxy group Improved lipophilicity Prodrug development

Key Observations :

  • Chlorinated derivatives (e.g., ) exhibit higher toxicity (H315, H319) but are valuable in targeted syntheses.
  • Benzyloxy groups enhance lipophilicity, making derivatives like OT-4928 suitable for prodrug formulations .

Enantiomeric and Catalytic Variants

Chirality plays a critical role in catalytic applications:

Compound Name Configuration Key Role Reference
(R)-Methyl 2-acetamidopropanoate R-enantiomer Precursor for asymmetric hydrogenation
(S)-Methyl 2-acetamido-3-(naphthalen-1-yl)propanoate (17j) S-enantiomer Substrate for Rh-catalyzed reactions

Key Observations :

  • The R-enantiomer is preferred in hydrogenation due to its compatibility with Rh catalysts, achieving >95% enantiomeric excess in some cases .
  • Bulkier aromatic groups (e.g., naphthalenyl in 17j) improve substrate binding in catalytic pockets .

Biological Activity

Methyl 2-acetamidopropanoate, an organic compound classified as an alpha amino acid ester, has garnered attention in various fields due to its unique biological properties and reactivity. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula C6H11NO3C_6H_{11}NO_3 and features an acetylamino group attached to the second carbon of a propanoate ester. This configuration allows it to participate in various biochemical pathways, making it a valuable compound in both synthetic and medicinal chemistry.

Synthesis Methods

The compound can be synthesized through several methods:

  • Acetic Anhydride Method : Reaction of glycine ethyl ester hydrochloride with acetic anhydride in the presence of sodium ethoxide.
  • Catalytic Hydrogenation : Utilizing bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate as a catalyst under hydrogen pressure in dichloromethane.

These methods highlight the versatility of this compound in synthetic organic chemistry.

This compound acts as an intermediate in various biochemical reactions. The acetylamino group can form hydrogen bonds with enzymes, influencing their activity. The ester group is prone to hydrolysis, releasing active amino acid derivatives that participate in metabolic pathways. This compound has been implicated in:

  • Enzyme Inhibition : It serves as a substrate analog or inhibitor for enzymes recognizing D-alanine, providing insights into enzyme mechanisms.
  • Gene Expression Modulation : It can influence gene expression through methylation processes, underscoring its significance in cellular biology.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Antitumor Activity : Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, derivatives synthesized from this compound showed IC50 values ranging from 0.32 μM to 2.93 μM against HCT-116 cells, indicating significant potential for anticancer therapies .
  • Analgesic Properties : (S)-Methyl 2-acetamidopropanoate has been studied for its potential as an analgesic agent due to its ability to modulate pain pathways.

Table 1: Summary of Biological Activities

Biological ActivityEffectReference
CytotoxicityIC50 values from 0.32 μM to 2.93 μM against HCT-116 cells
AnalgesicPotential modulation of pain pathways
Enzyme InhibitionInhibitor for enzymes recognizing D-alanine

Case Studies

  • Cytotoxicity Studies : A study conducted on phthalazine-based derivatives derived from this compound revealed substantial cytotoxicity against cancer cells. Compounds exhibited IC50 values significantly lower than standard treatments, indicating their potential as effective chemotherapeutic agents .
  • Enzyme Interaction Analysis : Research demonstrated that (S)-methyl 2-acetamidopropanoate interacts with enzymes involved in D-alanine metabolism, providing insights into its role as a substrate analog and its implications for drug design targeting specific enzymes involved in diseases.
  • Gene Expression Modulation : Long-term exposure to this compound has been shown to alter cellular functions, including gene expression and metabolic activity changes, highlighting its potential impact on cellular biology.

Q & A

Basic Research Questions

Q. Q1. What are the optimized synthetic routes for Methyl 2-acetamidopropanoate, and how can purity be maximized during synthesis?

Methodological Answer: The synthesis typically involves esterification of N-acetyl-D-alanine using methanol under acid catalysis (e.g., H₂SO₄). To optimize purity:

  • Use anhydrous conditions to avoid hydrolysis of the ester group.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water).
  • Purify via flash chromatography (gradient elution) or recrystallization (methanol/water).
    Purity validation requires NMR (¹H/¹³C) and mass spectrometry .

Q. Q2. How can researchers characterize the stereochemical stability of this compound under varying pH conditions?

Methodological Answer:

  • Experimental Design: Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C.
  • Analysis: Use chiral HPLC (Chiralpak AD-H column, isocratic elution with hexane/ethanol) to track enantiomeric excess over time.
  • Key Metrics: Calculate degradation rates using first-order kinetics. Confirm hydrolytic byproducts (e.g., N-acetyl-D-alanine) via LC-MS .

Q. Q3. What analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

  • Extraction: Solid-phase extraction (C18 cartridges) with methanol elution.
  • Quantification: UPLC-MS/MS (electrospray ionization, MRM mode) with deuterated internal standards (e.g., this compound-d₃) to correct for matrix effects.
  • Validation: Assess linearity (R² > 0.99), LOD/LOQ (≤10 ng/mL), and recovery rates (85–115%) per ICH guidelines .

Advanced Research Questions

Q. Q4. How do reaction conditions influence the regioselectivity of this compound in cross-coupling reactions (e.g., photoredox catalysis)?

Methodological Answer:

  • Mechanistic Study: Use DFT calculations (B3LYP/6-31G*) to model transition states and identify electronic effects of the acetamido group.
  • Experimental Validation: Compare yields under varying conditions (e.g., light intensity, catalyst loading). For example, Ir(ppy)₃ photocatalysts promote C–H functionalization at the β-position, confirmed by NOESY NMR .

Q. Q5. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations) for this compound derivatives?

Methodological Answer:

  • Multi-Technique Validation: Combine 2D NMR (HSQC, HMBC) with X-ray crystallography to confirm molecular conformation.
  • Dynamic Effects: Perform variable-temperature NMR to assess rotational barriers (e.g., amide bond rotation).
  • Statistical Analysis: Apply principal component analysis (PCA) to distinguish experimental noise from structural anomalies .

Q. Q6. How can computational modeling predict the metabolic pathways of this compound in mammalian systems?

Methodological Answer:

  • In Silico Tools: Use software like Schrödinger’s BioLuminate to simulate cytochrome P450 interactions. Focus on acetamido group oxidation and ester hydrolysis.
  • Validation: Compare predictions with in vitro hepatocyte assays (LC-MS/MS metabolite profiling). Adjust models using Bayesian inference for improved accuracy .

Q. Q7. What experimental designs minimize batch-to-batch variability in scaled-up synthesis of this compound?

Methodological Answer:

  • Process Optimization: Implement Design of Experiments (DoE) to test factors (e.g., temperature, catalyst concentration).
  • In-Line Monitoring: Use PAT tools (e.g., ReactIR for real-time reaction tracking).
  • Quality Control: Apply QbD principles, defining critical quality attributes (CQAs) like enantiomeric purity and residual solvents .

Q. Q8. How do solvent polarity and temperature affect the crystallization behavior of this compound?

Methodological Answer:

  • Screening: Use a Crystal16® instrument to test solvents (e.g., ethanol, acetonitrile) across temperatures (5–50°C).
  • Thermodynamic Analysis: Generate solubility curves using the van’t Hoff equation.
  • Morphology: Characterize crystals via SEM and PXRD to correlate solvent polarity with polymorph formation .

Q. Data Interpretation and Reproducibility

Q. Q9. How should researchers address discrepancies in reported bioactivity data for this compound analogs?

Methodological Answer:

  • Meta-Analysis: Aggregate data from peer-reviewed studies, applying Cochrane criteria to exclude low-quality datasets.
  • Reproducibility Tests: Replicate key assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C).
  • Bias Mitigation: Use blinded data analysis and report effect sizes with 95% confidence intervals .

Q. Q10. What statistical frameworks are recommended for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

  • Model Fitting: Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values.
  • Error Propagation: Apply Monte Carlo simulations to account for instrument uncertainty.
  • Reporting: Adhere to TRIPOD guidelines for transparent predictive model documentation .

Properties

IUPAC Name

methyl 2-acetamidopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-4(6(9)10-3)7-5(2)8/h4H,1-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGVVDYNRHNTCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60949461
Record name N-(1-Methoxy-1-oxopropan-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26629-33-4
Record name N-(1-Methoxy-1-oxopropan-2-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60949461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a glove box, ((tert-Bu)2P(CH2)2P(Me)(tert-Bu))2Rh2Cl2 (4.1 mg, 0.005 mmol) was dissolved in 2 mL MeOH, followed by addition of AgBF4 (1.9 mg, 0.10 mmol, 2 equiv.). The solution turned from pale yellow to yellow with gray precipitates. After being stirred for 20 minutes the solution was filtered into a high-pressure tube containing a stir bar and one of the enamides (1 mmol, 100 equiv.). Another 3 to 5 mL MeOH was added and the solution generally turned lighter upon the addition of the enamide substrate. The vessel was then put under H2 of 30 to 40 Psig and stirred at room temperature. After the reaction was finished, the vessel was then take out of the glove box, and an aliquot of the reaction solution was taken from the vessel and analyzed directly or after work up to determine enantiomeric excess of the reaction product. Reaction of enamide (a) to form 2-acetylamino-propionic acid and reaction of enamide (b) to form 2-acetylamino-propionic acid methyl ester, yielded greater than 99% enantiomeric excess in both instances. Reaction of enamide (c) to form 2-acetylamino-3-phenyl-propionic acid and reaction of enamide (d) to form 2-acetylamino-3-phenyl-propionic acid methyl ester, yielded greater than 98% and 95% enantiomeric excess, respectively.
[Compound]
Name
((tert-Bu)2P(CH2)2P(Me)(tert-Bu))2Rh2Cl2
Quantity
4.1 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.9 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into a 100-mL stainless-steel autoclave was put 143 mg (1 mmol) of methyl 2-acetamido-2-propenate, 22.6 mg [0.03 mmol (Cu reduced)] of [CuBr((S)-SEGPHOS)]n and 33.6 mg (0.3 mmol) of tBuOK, followed by replacing with nitrogen in the autoclave, and then 1.4 mL of a mixed solvent of toluene and t-BuOH in a ratio of 3:1 was added. The reaction was carried out with stirring under a hydrogen pressure of 3.0 MPa at 85° C. for 17 hours to give methyl 2-acetamidopropionate, which is a hydrogenated compound of methyl 2-acetamido-2-propenate in a yield of 52.5%.
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
143 mg
Type
reactant
Reaction Step Two
[Compound]
Name
[CuBr((S)-SEGPHOS)]n
Quantity
22.6 mg
Type
reactant
Reaction Step Three
Name
Quantity
33.6 mg
Type
reactant
Reaction Step Four
[Compound]
Name
mixed solvent
Quantity
1.4 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-acetamidopropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-acetamidopropanoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-acetamidopropanoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-acetamidopropanoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-acetamidopropanoate
Reactant of Route 6
Methyl 2-acetamidopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.